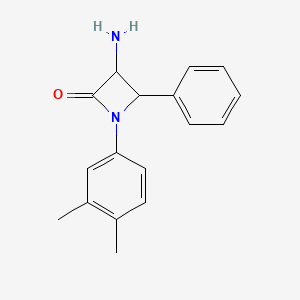

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one

Description

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one (CAS: 1291488-12-4) is a β-lactam derivative with a molecular formula of C₁₇H₁₈N₂O and a molecular weight of 266.34 g/mol . Its structure features a central azetidin-2-one (β-lactam) ring substituted with a 3,4-dimethylphenyl group at position 1, a phenyl group at position 4, and an amino group at position 3. The dimethylphenyl substituent provides steric bulk and moderate electron-donating effects, while the phenyl group contributes to hydrophobic interactions.

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

3-amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one |

InChI |

InChI=1S/C17H18N2O/c1-11-8-9-14(10-12(11)2)19-16(15(18)17(19)20)13-6-4-3-5-7-13/h3-10,15-16H,18H2,1-2H3 |

InChI Key |

GKBMNHAAZZPIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azetidinones.

Scientific Research Applications

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key parameters of 3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one with four structurally related azetidin-2-one derivatives:

Key Observations:

Biological Activity

3-Amino-1-(3,4-dimethylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class. Its unique structure includes an amino group at the 3-position, a phenyl group at the 4-position, and a 3,4-dimethylphenyl substituent at the 1-position of the azetidine ring. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities.

- Molecular Formula : C₁₇H₁₈N₂O

- Molecular Weight : 266.34 g/mol

- CAS Number : 1291488-12-4

The biological activity of this compound can be attributed to its chemical structure, particularly the presence of the amino group and carbonyl functionality. These features allow for various interactions with biological targets, leading to potential therapeutic effects.

Biological Activities

Preliminary studies suggest that compounds within the azetidinone class exhibit a range of biological activities:

- Antitumor Activity : Research indicates that azetidinones may possess significant antitumor properties. For instance, structural analogs have shown efficacy against various cancer cell lines.

- Antiviral Properties : Some derivatives have demonstrated antiviral activity, making them candidates for further investigation in viral infections.

- Neuroprotective Effects : Certain compounds similar to this compound have been explored for their neuroprotective potentials.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azetidinones. The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-(4-chlorophenyl)-1-(p-tolyl)azetidin-2-one | Similar azetidine core with different substituents | Antiviral activity |

| 1-(4-methoxyphenyl)-3-aminoazetidin-2-one | Contains methoxy group instead of dimethyl groups | Potential anticancer properties |

| 2-amino-N-(p-tolyl)azetidine | Lacks carbonyl functionality but retains amino group | Investigated for neuroprotective effects |

Antitumor Efficacy

A study focusing on azetidinone derivatives highlighted that modifications to the phenyl substituents significantly influenced their cytotoxicity against cancer cells. Specific derivatives exhibited IC₅₀ values in the nanomolar range against various tumor cell lines, indicating strong antitumor potential.

Antiviral Activity

Another investigation into related compounds revealed promising antiviral effects against specific viral strains. The mechanism appears to involve inhibition of viral replication through interaction with viral proteins.

Neuroprotection

Research has also explored neuroprotective properties, showing that certain analogs can mitigate oxidative stress in neuronal cells, suggesting their potential use in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.